molecular formula C10H14N2O B8556961 4-n-Propylphenylurea

4-n-Propylphenylurea

Cat. No. B8556961
M. Wt: 178.23 g/mol
InChI Key: UTCITTADPDPULW-UHFFFAOYSA-N
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Patent
US05053409

Procedure details

A solution of 31.4 g of p-n-propylaniline dissolved in 116 ml of acetic acid and 232 ml of water was added dropwise into 200 ml of a mixed solution comprising 130 g of sodium isocyanate and 900 ml of water, and then stirred in an ice-bath for 30 minutes. The crystals precipitated were filtered, washed with water and dried to give 38.88 g of 4-n-propylphenylurea. After the 4-n-propylphenylurea was added in portions into 107.6 ml of 20% fuming sulfuric acid, the reaction was carried out at 60° C. for 2 hours. Under cooling in an ice-bath, about 400 ml of ice was added into the reaction mixture, followed by heating under reflux for 4 hours. The crystals precipitated by cooling were filtered, washed with water and then dried to give 30.09 g of the above title product (yield: 64.1%). Melting point: 30 261.7°-262.3° C.
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
Name
Quantity
232 mL
Type
reactant
Reaction Step Two
[Compound]
Name
mixed solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Name
Quantity
900 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)[CH2:2][CH3:3].O.[N-:12]=[C:13]=[O:14].[Na+]>C(O)(=O)C>[CH2:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:13]([NH2:12])=[O:14])=[CH:6][CH:5]=1)[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
31.4 g
Type
reactant
Smiles
C(CC)C1=CC=C(N)C=C1
Name
Quantity
116 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
232 mL
Type
reactant
Smiles
O
Name
mixed solution
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
130 g
Type
reactant
Smiles
[N-]=C=O.[Na+]
Step Four
Name
Quantity
900 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred in an ice-bath for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)C1=CC=C(C=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 38.88 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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